molecular formula C15H28O2 B1583109 15-Methyloxacyclopentadecan-2-one CAS No. 32539-85-8

15-Methyloxacyclopentadecan-2-one

Cat. No.: B1583109
CAS No.: 32539-85-8
M. Wt: 240.38 g/mol
InChI Key: LVECZGHBXXYWBO-UHFFFAOYSA-N
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Description

15-Methyloxacyclopentadecan-2-one, also known as 14-pentadecanolide, is a chemical compound with the molecular formula C15H28O2 and a molecular weight of 240.38 g/mol This compound is a lactone, a cyclic ester, which is often found in various natural products and synthetic materials

Preparation Methods

The synthesis of 15-Methyloxacyclopentadecan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of a long-chain hydroxy acid. The reaction conditions typically include the use of a strong acid catalyst to facilitate the cyclization process. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

15-Methyloxacyclopentadecan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone ring into a diol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

15-Methyloxacyclopentadecan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 15-Methyloxacyclopentadecan-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but its antifungal and mosquito deterrent activities suggest it may disrupt cellular processes in these organisms .

Comparison with Similar Compounds

15-Methyloxacyclopentadecan-2-one can be compared with other similar lactones, such as:

    14-Pentadecanolide: Another lactone with similar structural features but different biological activities.

    16-Hexadecanolide: A larger lactone with distinct chemical properties and applications.

    12-Dodecanolide: A smaller lactone with unique fragrance and flavoring properties.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

15-methyl-oxacyclopentadecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-14-12-10-8-6-4-2-3-5-7-9-11-13-15(16)17-14/h14H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVECZGHBXXYWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCCCCCCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865640
Record name 15-Methyl-1-oxacyclopentadecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32539-85-8
Record name Pentadecanolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032539858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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